molecular formula C10H12FNO B1598305 N-Isopropyl 3-fluorobenzamide CAS No. 459218-95-2

N-Isopropyl 3-fluorobenzamide

Cat. No.: B1598305
CAS No.: 459218-95-2
M. Wt: 181.21 g/mol
InChI Key: ZNFBPSJICUZBIX-UHFFFAOYSA-N
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Description

N-Isopropyl 3-fluorobenzamide (CAS 459218-95-2) is a fluorinated benzamide compound that serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound is part of the ortho-halobenzamide family, which are key precursors in the transition-metal-free synthesis of nitrogen-containing heterocycles . Specifically, research demonstrates that ortho-fluorobenzamides can undergo cesium carbonate-promoted SNAr reactions with other amides, followed by cyclization, to form quinazolin-4-one scaffolds . Quinazolin-4-ones are significant heterocyclic structures found in various natural products and bioactive compounds, making this reagent valuable for constructing these privileged structures in drug discovery efforts . The isopropyl group on the amide nitrogen contributes to the steric and electronic properties of the molecule, which can influence its reactivity and the outcome of cyclization reactions. As a specialist chemical, it is handled and stored in closed vessels and should only be used by qualified researchers in appropriate laboratory settings. This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFBPSJICUZBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404256
Record name N-ISOPROPYL 3-FLUOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459218-95-2
Record name N-ISOPROPYL 3-FLUOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Isopropyl 3 Fluorobenzamide and Its Analogs

Established Synthetic Routes to N-Isopropyl 3-fluorobenzamide (B1676559)

Amidation Reactions and Coupling Reagents

The most conventional and widely utilized method for the synthesis of N-isopropyl 3-fluorobenzamide is the amidation reaction. This involves the coupling of a carboxylic acid, in this case, 3-fluorobenzoic acid, with an amine, isopropylamine (B41738). fishersci.it To facilitate this reaction, which can be slow due to the competing acid-base reaction, a variety of coupling reagents are employed. fishersci.it

These reagents activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amine. Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.itpeptide.com These are often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) to improve reaction rates and minimize side reactions like racemization. peptide.com Phosphonium-based reagents, for instance, (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are also effective, particularly for more challenging couplings. peptide.com

Table 1: Common Coupling Reagents for Amidation

Coupling Reagent Additive Typical Solvent Key Features
EDC HOBt Dichloromethane (DCM), Dimethylformamide (DMF) Good yields, water-soluble byproducts are easily removed. fishersci.it
DCC HOBt Dichloromethane (DCM) High yields, but the dicyclohexylurea byproduct can be difficult to remove. fishersci.it
PyBOP DIPEA Dimethylformamide (DMF) Highly efficient for sterically hindered substrates. peptide.com
HATU DIPEA Dimethylformamide (DMF) Very fast reaction times and high efficiency. peptide.com

Activation of Carboxylic Acid Precursors

A critical aspect of the amidation process is the activation of the carboxylic acid precursor, 3-fluorobenzoic acid. researchgate.net A traditional and effective method for this is the conversion of the carboxylic acid into a more reactive acyl chloride. fishersci.itevitachem.com This is typically achieved by treating 3-fluorobenzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.itevitachem.com The resulting 3-fluorobenzoyl chloride is highly electrophilic and reacts readily with isopropylamine to form the desired amide. evitachem.com

This two-step process, while robust, involves the handling of moisture-sensitive and corrosive acyl chlorides. An alternative approach is the in-situ formation of a mixed anhydride (B1165640) by reacting the carboxylic acid with a chloroformate, which then reacts with the amine. These methods are fundamental in the synthesis of a wide range of benzamides. fishersci.it

Novel Approaches in this compound Synthesis

Development of Efficient and Selective Reaction Conditions

Recent advancements in synthetic methodology have focused on creating more efficient and selective conditions for amide bond formation. This includes the development of catalytic methods that avoid the use of stoichiometric activating agents, thus improving atom economy and reducing waste. nih.gov Furthermore, the use of microflow reactors has been shown to enable rapid and strong activation of carboxylic acids, leading to highly efficient amide bond formation in very short reaction times. researchgate.net These continuous flow processes offer enhanced control over reaction parameters and can lead to higher yields and purities. researchgate.net

Palladium-Mediated Coupling Strategies

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of benzamides. nih.gov One notable strategy is the aminocarbonylation of aryl halides. This process involves the reaction of an aryl halide (e.g., 3-bromo-1-fluorobenzene) with an amine and carbon monoxide in the presence of a palladium catalyst. organic-chemistry.org This method allows for the convergent synthesis of this compound from different starting materials. organic-chemistry.org

Another palladium-catalyzed approach involves the annulation of benzynes with N-substituted-N-(2-halophenyl)formamides, which constructs two new C-C bonds in an arylation/annulation process to yield phenanthridinones, a class of compounds that includes benzamide (B126) scaffolds. rsc.org Palladium catalysis has also been utilized for the direct synthesis of phenanthridones from benzamides through a tandem N-H/C-H arylation. sci-hub.se Additionally, palladium-catalyzed heteroannulation of N-substituted benzamides with researchgate.netfullerene has been reported, proceeding through a direct sp2 C-H bond activation. nih.gov

Table 2: Examples of Palladium-Mediated Benzamide Synthesis

Reaction Type Starting Materials Catalyst System Key Features
Aminocarbonylation Aryl halide, Amine, Carbon Monoxide Pd(OAc)₂ / Xantphos Carbon-monoxide-free versions have been developed for increased safety. organic-chemistry.org
Annulation Benzyne, N-substituted-N-(2-halophenyl)formamide Palladium Catalyst Forms two new C-C bonds. rsc.org
Tandem N-H/C-H Arylation Benzamide, 1-bromo-2-iodobenzene Pd(PPh₃)₂Cl₂ One-pot synthesis of phenanthridones. sci-hub.se
Heteroannulation N-substituted benzamide, researchgate.netFullerene Palladium Catalyst Proceeds via C-H bond activation. nih.gov

Cross-Electrophile Coupling Techniques for Benzamide Scaffolds

More recent innovations include the use of cross-electrophile coupling reactions, often catalyzed by nickel. acs.orgresearchgate.net These methods couple two different electrophiles, such as an aryl halide and a derivative of an amine. For instance, the nickel-catalyzed cross-electrophile coupling of 1,2,3-benzotriazin-4(3H)-ones with aryl bromides has been developed to generate a diverse array of ortho-arylated benzamide derivatives. acs.orgresearchgate.net This reaction proceeds via the ring-opening of the benzotriazinone and a denitrogenative process. acs.orgresearchgate.net

Another novel approach is the nickel-catalyzed, manganese-assisted denitrogenative cross-electrophile coupling of benzotriazinones with alkyl halides, which furnishes ortho-alkylated secondary benzamides. mdpi.commdpi.com This method provides an efficient route to ortho-alkylated benzamide derivatives without the need for pre-formed organometallic reagents. mdpi.com Mechanistic studies suggest that these reactions can proceed through radical pathways.

Derivatization Strategies for this compound

Derivatization of this compound is a key strategy to explore the structure-activity relationships and to optimize the properties of these molecules. This involves modifications at different positions of the parent compound.

Modifications of the isopropyl group in this compound can influence the compound's pharmacokinetic and pharmacodynamic properties. Research has explored replacing the isopropyl group with other alkyl or functionalized moieties to enhance biological activity or selectivity. For instance, substituting the isopropyl group with different alkyl chains can alter the lipophilicity and binding affinity of the molecule to its biological target.

In a broader context of benzamide derivatives, the N-substituent plays a critical role in determining the biological profile. For example, in the development of β1-adrenergic receptor antagonists, isopropyl and fluoroisopropyl-amino derivatives of a quinazolinone core were synthesized to evaluate their binding affinity and selectivity. researchgate.net While not a direct modification of this compound, this highlights the general strategy of modifying the N-alkyl group to fine-tune receptor interactions.

Altering the substituents on the fluorinated phenyl ring is a common strategy to modulate the electronic properties and metabolic stability of this compound analogs. researchgate.net The position and nature of the substituents can significantly impact the molecule's interaction with its biological target.

For instance, the introduction of additional fluorine atoms or other halogen atoms can influence the compound's lipophilicity and binding characteristics. nih.gov Studies on polyfluorinated benzamides have shown that the pattern of fluorination on the aromatic ring affects their antiangiogenic activity. nih.gov Furthermore, the introduction of substituents with varying electronic and steric properties, such as nitro, sulfonamide, carboxylic acid, methyl, acetamide, and amino groups, has been explored in related benzamide and benzenesulfonamide (B165840) series to probe binding interactions. plos.org The regioselectivity of these substitutions is crucial and is often confirmed using spectroscopic methods like 13C NMR to distinguish between different isomers. nih.gov

A study on the photodegradation of a related compound led to the formation of 4-chloro-N-(4-methoxybenzoyl)-3-fluorobenzamide, demonstrating how substituents on the phenyl ring can influence the molecule's chemical reactivity. researchgate.net

Table 1: Examples of Substituted Benzamide Analogs and their Synthetic Context

Compound NameModification on Phenyl RingSynthetic Context/ObservationReference
2-Bromo-5-fluoro-N-isopropylbenzamide2-Bromo, 5-FluoroCommercially available analog. synquestlabs.com synquestlabs.com
4-Chloro-N-(4-methoxybenzoyl)-3-fluorobenzamide4-Chloro, 3-FluoroPhotodegradation product of a related compound. researchgate.net researchgate.net
Polyfluorinated BenzamidesMultiple Fluorine AtomsSynthesized to evaluate antiangiogenic activity. nih.gov nih.gov
N-(3-(1H-tetrazol-5-yl)phenyl)-3-fluorobenzamide3-FluoroSelected as a hit for chemical optimization against KPC-2 β-lactamase. plos.org plos.org

This table is for illustrative purposes and includes examples of substituent variations on the phenyl ring of benzamide analogs.

The incorporation of heterocyclic rings and the use of bioisosteric replacements are advanced strategies in medicinal chemistry to improve the drug-like properties of a lead compound.

Heterocyclic Ring Incorporations: Replacing the phenyl ring of this compound with a heterocyclic ring can significantly alter the compound's physicochemical properties, such as solubility and polarity, and can introduce new interaction points with biological targets. researchgate.netopenaccessjournals.com For example, pyridine (B92270) rings are often used as a bioisostere for the benzene (B151609) ring. researchgate.net In the context of agrochemical research, the replacement of a phenyl linker with a pyridinyl linker has been explored in the design of new fungicides. researchgate.net Other heterocycles like thienyl, furyl, pyrrolyl, and pyrazolyl have also been incorporated into benzamide-like structures to create novel compounds. google.com

Bioisosteric Replacements: Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity but potentially improved characteristics. For the amide group in this compound, common bioisosteres include triazoles, imidazoles, oxadiazoles, or oxazoles. drughunter.com These heterocyclic rings can mimic the hydrogen bonding properties of the amide while offering enhanced metabolic stability. drughunter.com For instance, a 1,2,4-triazole (B32235) ring has been successfully used as a metabolically stable tertiary amide bioisostere. drughunter.com Another strategy is the retroamide bioisosteric replacement, which can improve selectivity for a target. drughunter.com

Table 2: Examples of Heterocyclic and Bioisosteric Replacements in Benzamide Analogs

Replacement StrategyExampleDesired OutcomeReference
Heterocyclic Ring IncorporationPyridine replacing PhenylAltered physicochemical properties, new target interactions. researchgate.net researchgate.net
Amide Bioisostere1,2,4-TriazoleEnhanced metabolic stability. drughunter.com drughunter.com
Amide BioisostereOxadiazole, ThiadiazoleImproved oral bioavailability. openaccessjournals.comdrughunter.com openaccessjournals.comdrughunter.com
Retroamide ReplacementRetroamide moietyImproved target selectivity. drughunter.com drughunter.com

This table provides examples of how heterocyclic rings and bioisosteric replacements are used to modify benzamide structures.

Radiosynthesis of Fluorine-18 Labeled Analogs

The development of Fluorine-18 (¹⁸F) labeled analogs of this compound is crucial for their use as radiotracers in Positron Emission Tomography (PET) imaging. nih.gov ¹⁸F is a preferred radionuclide due to its favorable physical characteristics, including a 109.7-minute half-life. nih.gov

The synthesis of suitable precursors is the first and a critical step in the development of ¹⁸F-labeled radiotracers. These precursors are designed to facilitate the introduction of the ¹⁸F-label in the final step of the synthesis.

Commonly, precursors for radiofluorination contain a good leaving group, such as a nitro group, a trimethylammonium salt, or a halogen (e.g., chlorine or bromine), at the position where the ¹⁸F is to be introduced. uio.no For aromatic systems, the ring must often be activated by electron-withdrawing groups to facilitate nucleophilic aromatic substitution. nih.gov

Another approach involves the use of organoboron precursors, such as pinacolyl arylboronate esters, which can undergo copper-mediated radiofluorination. nih.gov This method has been shown to be a simplified, one-step process for the preparation of some ¹⁸F-labeled compounds. nih.gov For instance, a chloro-precursor was found to be efficient for the ¹⁸F-labeling of a quinoline (B57606) carboxamide. gla.ac.uk The synthesis of precursors often requires multi-step procedures to build the core structure and introduce the necessary functional groups for radiolabeling. gla.ac.uk

The introduction of the ¹⁸F-label is typically achieved through nucleophilic substitution, where [¹⁸F]fluoride is reacted with the precursor. nih.gov The [¹⁸F]fluoride is produced in a cyclotron and is usually activated by a phase-transfer catalyst, such as a potassium-Kryptofix® 222 complex. gla.ac.uk

The reaction conditions, including solvent, temperature, and reaction time, are optimized to maximize the radiochemical yield (RCY) and purity of the final product. For example, the radiosynthesis of some ¹⁸F-labeled tracers has been achieved with decay-corrected radiochemical yields of 47-58% within 70-90 minutes. researchgate.net The purification of the radiolabeled compound is typically performed using high-performance liquid chromatography (HPLC). researchgate.net

Recent advancements in radiolabeling include the use of microdroplet reaction formats, which can improve radiosynthesis performance and reduce reagent usage. nih.gov Furthermore, automated synthesis modules are often employed to handle the high levels of radioactivity and to ensure reproducibility. gla.ac.uk The specific activity, which is the amount of radioactivity per mole of the compound, is another important parameter, and methods are continuously being developed to improve it. nih.gov

Table 3: Overview of ¹⁸F-Radiolabeling Procedures

Radiolabeling AspectDetailsReference
Precursor Type Leaving groups (nitro, trimethylammonium, halogens), Organoboron esters nih.govuio.nonih.gov
¹⁸F Source [¹⁸F]Fluoride from cyclotron gla.ac.uk
Activation Potassium-Kryptofix® 222 complex gla.ac.uk
Reaction Conditions Optimized solvent, temperature, and time researchgate.net
Purification High-Performance Liquid Chromatography (HPLC) researchgate.net
Modern Techniques Microdroplet reactions, Automated synthesis modules nih.govgla.ac.uk

This table summarizes the key aspects of the radiosynthesis process for ¹⁸F-labeled compounds.

Advanced Spectroscopic and Structural Characterization of N Isopropyl 3 Fluorobenzamide

Vibrational Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. mdpi.com The resulting spectrum reveals characteristic absorption bands for specific functional groups. For N-Isopropyl 3-fluorobenzamide (B1676559), the spectrum is dominated by vibrations of the amide linkage, the substituted benzene (B151609) ring, and the isopropyl group.

Key vibrational assignments for the related compound 3-fluorobenzamide have been determined through experimental studies and Density Functional Theory (DFT) calculations. niscpr.res.in These, along with known group frequencies, allow for a detailed interpretation of the N-Isopropyl 3-fluorobenzamide spectrum. The C=O stretching (Amide I band) is expected as a strong absorption around 1680-1640 cm⁻¹. nih.gov The N-H stretching vibration typically appears as a sharp to broad band in the 3400-3200 cm⁻¹ region. The C-F bond, a key feature of this molecule, exhibits a strong stretching vibration in the 1350-1100 cm⁻¹ range. Vibrations of the isopropyl group, such as C-H stretching and bending, are also expected. researchgate.net

Table 1: Predicted FTIR Vibrational Frequencies for this compound (based on data for 3-fluorobenzamide and known group frequencies)

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
N-H Stretch ~3300 Amide N-H bond stretching
C-H Stretch (Aromatic) ~3100-3000 Aromatic ring C-H bonds
C-H Stretch (Aliphatic) ~2970-2870 Isopropyl group C-H bonds
C=O Stretch (Amide I) ~1660 Carbonyl group stretching
N-H Bend (Amide II) ~1550 N-H bending coupled with C-N stretching
C=C Stretch (Aromatic) ~1600, 1480 Benzene ring skeletal vibrations
C-F Stretch ~1250 Carbon-Fluorine bond stretching

This table is generated based on data from analogous compounds and general spectroscopic principles.

FT-Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic laser light. horiba.com While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. wikipedia.org

In the context of this compound, the FT-Raman spectrum would provide valuable information, particularly for the aromatic ring and C-C skeletal vibrations, which often produce strong Raman signals. A study on 3-fluorobenzamide identified several key Raman-active modes. niscpr.res.in The symmetric C=C stretching of the phenyl ring is typically a strong feature. The C=O stretch is also observable, though often weaker than in the FTIR spectrum.

Table 2: Predicted FT-Raman Active Modes for this compound (based on data for 3-fluorobenzamide)

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
C-H Stretch (Aromatic) ~3070 Aromatic ring C-H bonds
C=O Stretch (Amide I) ~1655 Carbonyl group stretching
C=C Stretch (Aromatic) ~1605 Benzene ring skeletal vibration
Ring Breathing Mode ~1000 Symmetric expansion/contraction of the ring

This table is generated based on data from the analogous compound 3-fluorobenzamide. niscpr.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, different NMR experiments provide a wealth of structural data.

¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide proton (N-H), and the isopropyl group protons.

The proton spectra of fluorine-substituted benzamides can be complex due to spin-spin coupling between protons (H-H coupling) and through-space or through-bond coupling between protons and the fluorine nucleus (H-F coupling). acs.orgacs.org

Aromatic Region: The four protons on the fluorinated benzene ring will appear as complex multiplets in the range of δ 7.0-8.0 ppm. The fluorine at position 3 will influence the chemical shifts and introduce H-F coupling, further splitting the signals of the adjacent protons (H2, H4) and, to a lesser extent, the more distant ones (H5, H6).

Amide Proton: The N-H proton is expected to appear as a doublet (due to coupling with the isopropyl C-H) in the δ 6.0-8.5 ppm range, though its position and width can be variable and dependent on solvent and concentration.

Isopropyl Group: This group will give rise to two signals: a septet for the single C-H proton around δ 4.2 ppm, coupled to the six methyl protons, and a doublet for the six equivalent methyl (CH₃) protons around δ 1.2 ppm, coupled to the single C-H proton.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

Proton Expected Chemical Shift (ppm) Multiplicity Coupling
Aromatic H 7.0 - 8.0 m (multiplet) H-H, H-F
Amide NH 6.0 - 8.5 d (doublet) J(H,H)
Isopropyl CH ~4.2 sept (septet) J(H,H)

This table is generated based on data from analogous compounds and general spectroscopic principles. niscpr.res.inamazonaws.com

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The spectrum of this compound will show signals for the carbonyl carbon, the aromatic carbons, and the isopropyl carbons. The presence of the electronegative fluorine atom will cause C-F coupling, splitting the signals of the carbons in the benzene ring.

Carbonyl Carbon: The amide carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically around δ 165-170 ppm. snmjournals.org

Aromatic Carbons: Six signals are expected for the six aromatic carbons. The carbon directly bonded to the fluorine (C3) will show a large one-bond C-F coupling constant (¹JCF) and will appear as a doublet. The other aromatic carbons will also exhibit smaller C-F couplings (²JCF, ³JCF, ⁴JCF), which are valuable for unambiguous assignments. rsc.org

Isopropyl Carbons: The CH carbon of the isopropyl group is expected around δ 42-45 ppm, while the two equivalent CH₃ carbons will appear further upfield, around δ 22 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (based on data for N,N-Diisopropyl-3-fluorobenzamide)

Carbon Expected Chemical Shift (ppm) Description
C=O ~166 Amide Carbonyl
C1 ~135 Aromatic, attached to C=O
C2 ~123 Aromatic
C3 ~162 (doublet, ¹JCF) Aromatic, attached to F
C4 ~115 (doublet, ²JCF) Aromatic
C5 ~130 (doublet, ³JCF) Aromatic
C6 ~119 (doublet, ⁴JCF) Aromatic
Isopropyl CH ~43 Aliphatic CH

This table is generated based on highly analogous data from N,N-Diisopropyl-3-fluorobenzamide rsc.org and predicted data for 3-fluorobenzamide. niscpr.res.in

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. researchgate.net The chemical shift of the fluorine nucleus is very sensitive to its electronic environment.

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. Based on data for similar aromatic fluorine compounds, the chemical shift for a fluorine atom in a meta-position on a benzamide (B126) ring is typically found in the range of δ -110 to -115 ppm relative to a standard like CFCl₃. mdpi.comucsb.edu This signal would appear as a multiplet due to coupling with the ortho (H2, H4) and para (H6) protons on the benzene ring. The magnitude of these H-F coupling constants can further aid in structural confirmation.

Nitrogen-15 (15N) NMR for Amide Linkages

Nitrogen-15 (15N) NMR spectroscopy is a powerful, albeit less common, technique for the structural analysis of amide-containing compounds like this compound. Due to the low natural abundance of the ¹⁵N isotope and its relatively low gyromagnetic ratio, specialized techniques are often employed to acquire spectra. columbia.edu The chemical shift of the amide nitrogen provides direct insight into its electronic environment. For secondary amides, the ¹⁵N chemical shift typically appears in a characteristic region, and its precise value is sensitive to factors such as solvent, temperature, and intramolecular or intermolecular hydrogen bonding.

In this compound, the amide nitrogen signal would be influenced by the electronic effects of both the 3-fluorobenzoyl group and the N-isopropyl group. Heteronuclear 2D NMR experiments, such as the Heteronuclear Multiple Bond Correlation (HMBC), can be optimized for ¹⁵N detection. columbia.edu A ¹H-¹⁵N HMBC experiment would reveal correlations between the amide nitrogen and protons that are two or three bonds away, most notably the amide proton (N-H), the isopropyl methine proton (CH), and potentially the aromatic protons at the C2 and C6 positions of the benzene ring. These correlations are invaluable for unambiguous assignment and confirmation of the amide linkage. columbia.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR spectroscopy is essential for the complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) signals of this compound, confirming its molecular structure by revealing connectivity through chemical bonds. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, the following key correlations would be observed:

A cross-peak between the amide proton (N-H) and the isopropyl methine proton (-CH-).

A strong cross-peak connecting the isopropyl methine proton (-CH-) with the six equivalent methyl protons (-CH₃).

Cross-peaks between adjacent aromatic protons on the 3-fluorophenyl ring, allowing for sequential assignment around the ring.

HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C coupling). columbia.edu It is highly sensitive and allows for the clear identification of carbon signals based on their attached protons. hmdb.ca

Table 1: Predicted HSQC Correlations for this compound

Proton (¹H) SignalCorrelated Carbon (¹³C) SignalAssignment
Amide N-HNo correlationProton attached to Nitrogen
Isopropyl -CH- (septet)Isopropyl -CH-Methine group
Isopropyl -CH₃ (doublet)Isopropyl -CH₃Methyl groups
Aromatic ProtonsAromatic C-H CarbonsFluorophenyl ring protons and carbons

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful for elucidating the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds. columbia.edu It connects the distinct fragments of the molecule.

The amide proton (N-H) would show a correlation to the carbonyl carbon (C=O) and the isopropyl methine carbon (-CH-).

The isopropyl methine proton (-CH-) would correlate with the carbonyl carbon (C=O) and the isopropyl methyl carbons (-CH₃).

The aromatic protons would show correlations to neighboring and distant carbons within the ring, as well as a crucial correlation from the protons at C2 and C6 to the carbonyl carbon, confirming the attachment of the amide group to the ring. youtube.com

Table 2: Key Predicted HMBC Correlations for this compound

Proton (¹H)Correlated Carbons (¹³C) (2-3 bonds away)Structural Confirmation
Amide N-HC=O, Isopropyl -CH, Aromatic C2, Aromatic C6Amide linkage and conformation
Isopropyl -CHC=O, Isopropyl -CH₃N-Isopropyl group connectivity
Aromatic H2/H6C=O, other aromatic carbonsBenzoyl structure

X-ray Crystallography and Solid-State Analysis

Determination of Molecular Conformation and Dihedral Angles

Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not publicly documented, analysis of closely related structures, such as N-Cyclohexyl-3-fluorobenzamide, offers significant insight into its likely conformation. researchgate.net In this analog, the amide group is not coplanar with the aromatic ring; the plane of the amide group is twisted at a dihedral angle of 29.9° with respect to the plane of the fluorophenyl ring. researchgate.net This non-planar conformation is a common feature in N-substituted benzamides, arising from steric hindrance between the N-alkyl group and the aromatic ring. dcu.ie The conformation is a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric repulsion.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be dominated by strong, directional intermolecular hydrogen bonds. In related benzamide structures, molecules are typically linked into infinite one-dimensional chains by N-H···O hydrogen bonds, where the amide proton of one molecule donates to the carbonyl oxygen of an adjacent molecule. researchgate.netresearchgate.net

π-π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules can occur. In similar fluorinated aromatic compounds, these interactions can manifest as offset face-to-face stacking with centroid-to-centroid distances in the range of 3.7 to 4.5 Å. researchgate.netscispace.com The presence of the electronegative fluorine atom can influence the nature of these π-system interactions. nih.gov

C-H···F and C-H···O Interactions: Weak hydrogen bonds involving carbon as a donor atom are also common. researchgate.net In the crystal structure of N-Cyclohexyl-3-fluorobenzamide, a weak C-H···F interaction is observed. researchgate.net These types of contacts, along with C-H···O interactions, help to consolidate the three-dimensional packing arrangement. mostwiedzy.pl

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal. The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. While a Hirshfeld analysis for the title compound is unavailable, studies on structurally related molecules like N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide provide a clear model of the expected results. nih.gov

The 2D fingerprint plot derived from the Hirshfeld surface deconstructs the intermolecular contacts, showing the percentage contribution of each type of interaction to the total surface area. For a molecule like this compound, the analysis is expected to show:

H···H contacts would make up the largest portion of the surface, typically around 40% or more, reflecting the hydrogen-rich exterior of the molecule. nih.gov

C···H/H···C contacts , associated with van der Waals forces and weak C-H···π interactions, would be the next most significant contributor. nih.gov

O···H/H···O contacts would appear as distinct, sharp spikes on the fingerprint plot, corresponding to the strong N-H···O hydrogen bonds, and would represent a significant percentage of the contacts. nih.govnih.gov

F···H/H···F contacts would also be present, quantifying the contribution of the C-H···F interactions to the crystal packing.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₂FNO), the molecular weight is 181.21 g/mol . synquestlabs.comcalpaclab.com In an electron impact (EI) mass spectrum, the molecule is expected to show a distinct molecular ion (M⁺•) peak at an m/z (mass-to-charge ratio) of 181.

The fragmentation of the molecular ion is governed by the relative stability of the resulting cations and neutral radicals, with cleavage often initiated at functional groups. uni-saarland.de The most probable fragmentation pathways for this compound include:

Amide Bond Cleavage: The most characteristic fragmentation for benzamides is the cleavage of the C(O)-N bond. This would lead to the formation of the highly stable 3-fluorobenzoyl cation, which is expected to be a prominent, if not the base, peak in the spectrum.

Decarbonylation: The 3-fluorobenzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule to form the 3-fluorophenyl cation.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (alpha to the nitrogen) can result in the loss of a methyl radical, although this is generally less favored than amide bond cleavage.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/zProposed Ion StructureFragmentation Pathway
181[C₁₀H₁₂FNO]⁺•Molecular Ion (M⁺•)
123[FC₆H₄CO]⁺Cleavage of the C(O)-N bond; loss of isopropylamine (B41738) radical
95[FC₆H₄]⁺Loss of CO from the m/z 123 fragment

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides a definitive confirmation of the molecular formula.

For this compound, the molecular formula is C₁₀H₁₂FNO. calpaclab.comsynquestlabs.com HRMS analysis, typically using a soft ionization technique like electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺. The measured exact mass of this ion is compared against the theoretically calculated monoisotopic mass. As demonstrated in studies of similar fluorobenzamide derivatives, the close correlation between the measured and calculated mass provides high confidence in the assigned molecular formula. snmjournals.orgsnmjournals.org

Table 1: HRMS Data for this compound

Attribute Value
Molecular Formula C₁₀H₁₂FNO
Molecular Weight (Average) 181.21 g/mol
Monoisotopic Mass (Calculated) 181.09029 Da
Expected Ion (ESI+) [M+H]⁺

Tandem Mass Spectrometry (LC-MS/MS) and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not extensively detailed in publicly available literature, a plausible fragmentation pathway can be proposed based on established principles for amide-containing molecules and related structures. southampton.ac.uknih.govresearchgate.net

Upon collision-induced dissociation (CID) of the protonated molecule (m/z 182.1), fragmentation is expected to occur primarily at the amide bond, which is the most labile site. Two principal fragmentation routes are anticipated:

Cleavage of the C-N Bond: The most common pathway for protonated benzamides involves the cleavage of the carbonyl-nitrogen bond. This would result in the formation of the 3-fluorobenzoyl cation, a highly stable acylium ion.

Cleavage adjacent to the Nitrogen: Alpha-cleavage next to the nitrogen atom on the isopropyl group can also occur.

The proposed major fragments are detailed below. The analysis of these characteristic fragments allows for the structural confirmation of different parts of the molecule. nih.govsci-hub.se

Table 2: Proposed MS/MS Fragmentation of this compound ([C₁₀H₁₂FNO+H]⁺)

Precursor m/z Proposed Fragment Ion Proposed Structure / Neutral Loss Fragment m/z (Calculated)
182.1 [C₇H₄FO]⁺ 3-fluorobenzoyl cation (Loss of Isopropylamine) 123.0
182.1 [C₃H₈N]⁺ Isopropylaminium ion (Loss of 3-fluorobenzaldehyde) 58.1

Hydrogen/Deuterium (B1214612) Exchange Studies by MS

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique used to probe the number of labile protons within a molecule. spectroscopyonline.comrsc.org Labile protons, such as those attached to heteroatoms like oxygen or nitrogen, can readily exchange with deuterium when the compound is introduced into a deuterated solvent like D₂O. spectroscopyonline.com

This compound possesses a single labile proton: the hydrogen atom attached to the amide nitrogen (-NH-). In an HDX-MS experiment, the compound would be dissolved in or exposed to a D₂O-containing medium. The subsequent mass spectrometric analysis would reveal an increase in the molecular mass. The mass of the protonated molecule [M+H]⁺ would shift to [M+D+H]⁺, reflecting the replacement of one hydrogen atom with one deuterium atom. This mass shift of approximately 1.006 Da (the mass difference between deuterium and protium) confirms the presence of one exchangeable site, consistent with the amide structure. nih.govresearchgate.net

Table 3: Expected Mass Shift in HDX-MS of this compound

Species Description Expected m/z Mass Shift (Da)
[M+H]⁺ Protonated molecule (non-exchanged) 182.09807 0

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. sci-hub.se The absorption of UV or visible light excites electrons from a ground state to a higher energy state. The structure of this compound contains two primary chromophores: the substituted benzene ring and the amide functional group.

The electronic transitions expected for this molecule are:

π → π* Transitions: These high-energy transitions are characteristic of aromatic systems and conjugated π-systems. The fluorinated benzene ring in this compound is expected to produce strong absorption bands, typically in the 200-280 nm region of the UV spectrum. upi.edu

n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (n) from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. These transitions are generally of much lower intensity (weaker absorption) compared to π → π* transitions and often appear as a shoulder on the main absorption band or as a distinct band at a longer wavelength, potentially in the 250-360 nm range. upi.eduresearchgate.net

Table 4: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Region Relative Intensity
π → π* 3-Fluorophenyl Ring, C=O ~200-280 nm High

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
3-fluorobenzoyl cation
Isopropylamine
3-fluorobenzaldehyde

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to predict molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. mdpi.com For benzamide (B126) derivatives like 3-fluorobenzamide (B1676559), DFT calculations, often employing basis sets such as 6-31++G(d,p) and 6-311++G(d,p), are utilized to understand its molecular characteristics. niscpr.res.in These calculations help determine optimized molecular structures and predict vibrational spectra. multidisciplinaryjournals.comresearchgate.net

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular reactivity and stability. multidisciplinaryjournals.com For the related compound 3-fluorobenzamide, the frontier orbital energy gap has been determined to be 5.521 eV. niscpr.res.in This energy gap facilitates charge transportation and indicates the molecule's ability to participate in electron transfer processes. researchgate.net UV-Vis spectral analysis suggests that electronic transitions, such as the π→π* transition, occur as electrons are donated from atoms like oxygen and nitrogen to the electron-accepting C-C bonds of the aromatic ring. niscpr.res.in

Table 1: Key Electronic Properties Calculated by DFT

Property Description Significance
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the ionization potential and electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the electron affinity and electron-accepting ability.

| Energy Gap (LUMO-HOMO) | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity. |

Natural Bond Orbital (NBO) analysis is employed to gain a deeper understanding of charge transfer, conjugative interactions, and intramolecular bonding within a molecule. researchgate.netijnc.ir This method examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). The stabilization energy, E(2), associated with these interactions quantifies the strength of the electron donation. researchgate.net

Table 2: Selected NBO Analysis Results for 3-Fluorobenzamide

Donor NBO (i) Acceptor NBO (j) E(2) (Kcal/mol) Interaction Type
LP (F8) π*(C3-C4) 17.84 Lone Pair -> Antibonding Pi

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.uayoutube.com It is widely used in drug discovery to understand how a ligand, such as N-Isopropyl 3-fluorobenzamide, might interact with a protein target at the atomic level. nih.gov

Molecular docking simulations are crucial for predicting the binding conformation and affinity of a ligand within the active site of a target protein. rsc.org For the parent molecule, 3-fluorobenzamide, docking studies have been performed against several proteins implicated in cancer. niscpr.res.in These simulations calculate the binding energy, which indicates the strength of the interaction.

The results showed that 3-fluorobenzamide exhibited favorable binding energies with multiple targets. niscpr.res.in For instance, the binding energy with human matrix metalloproteinase-2 (an inhibitor of ovarian cancer) was found to be -6.5 Kcal∙mol⁻¹. niscpr.res.in Interactions with human progesterone and an allosteric inhibitor (targets in breast cancer) yielded binding energies of -6.6 and -5.4 Kcal∙mol⁻¹, respectively. niscpr.res.in Furthermore, its interaction with histone deacetylases (a leukemia cancer inhibitor) showed a binding energy of -6.5 Kcal∙mol⁻¹. niscpr.res.in These findings suggest that the molecule can form stable complexes with these protein targets, primarily through forces like hydrogen bonding and van der Waals interactions. nih.gov

Table 3: Predicted Binding Energies of 3-Fluorobenzamide with Cancer-Related Protein Targets

Protein Target Associated Cancer Binding Energy (Kcal/mol)
Human Matrix Metalloproteinase-2 Ovarian Cancer -6.5
Human Progesterone Receptor Breast Cancer -6.6
Allosteric Inhibitor Site Breast Cancer -5.4

While binding affinity is a critical parameter, it often correlates with molecular size and lipophilicity. Ligand efficiency (LE) metrics provide a way to normalize binding affinity, offering a more nuanced assessment of a compound's quality and potential for development. mtak.hu These metrics help identify compounds that achieve high affinity with a minimal number of heavy atoms or low lipophilicity, which can lead to better drug-like properties. nih.govnih.gov

Key ligand efficiency indices include:

Ligand Efficiency (LE): This metric relates the binding energy to the number of non-hydrogen atoms (heavy atoms, HA) in the molecule. It is calculated as the binding free energy divided by the heavy atom count. mtak.hu

Lipophilic Ligand Efficiency (LLE or LipE): This index combines potency (pIC50 or pKi) and lipophilicity (cLogP). It is calculated as pIC50 - cLogP. An ideal LLE value for an optimized drug candidate is typically 5–7 or greater. mtak.hu

By evaluating these metrics, researchers can prioritize compounds that are more efficient in their binding, potentially avoiding issues related to high molecular weight and excessive lipophilicity that can plague drug development. mtak.hunih.gov

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability of the predicted binding pose and the conformational changes that may occur upon ligand binding. nih.gov

For a given protein-ligand complex identified through docking, an MD simulation can be run for a specific duration (e.g., 50 nanoseconds) to observe its behavior in a simulated physiological environment. nih.gov Key analyses from these simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation period. A stable plateau in the RMSD plot suggests a stable binding mode. nih.gov MD simulations are therefore essential for validating docking results and gaining a more comprehensive understanding of the dynamic nature of protein-ligand recognition. nih.gov

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to design and optimize ligands. For benzamide derivatives, computational docking is a key SBDD technique used to predict the binding orientation and affinity of a molecule to a protein's active site.

In a notable study, the parent compound, 3-fluorobenzamide, was investigated for its potential as an anti-cancer agent through molecular docking simulations. niscpr.res.in The study explored its interactions with several cancer-related proteins, including human matrix metalloproteinase-2 (MMP-2), human progesterone receptor, and histone deacetylases (HDACs). niscpr.res.in The results indicated that 3-fluorobenzamide exhibited favorable binding energies with these targets, comparable to those of known standard drugs. niscpr.res.in For instance, the binding energy of 3-fluorobenzamide with MMP-2 was calculated to be -6.5 Kcal/mol. niscpr.res.in

Binding Energies of 3-Fluorobenzamide with Cancer-Related Protein Targets niscpr.res.in
Protein TargetTarget ClassBinding Energy (Kcal/mol)
Human Matrix Metalloproteinase-2 (MMP-2)Protease-6.5
Human Progesterone ReceptorNuclear Receptor-6.6
Allosteric site of Human Progesterone ReceptorNuclear Receptor-5.4
Histone Deacetylases (HDACs)Enzyme-6.5

Similarly, molecular modeling of N-benzyl-2-fluorobenzamide derivatives has revealed key interactions at the atomic level. For example, the 2-fluorobenzamide moiety has been shown to chelate with a zinc ion (Zn2+) in the active site of HDAC3, while other parts of the molecule occupy the ATP-binding pocket of the epidermal growth factor receptor (EGFR). nih.gov This dual-target binding functionality highlights the utility of SBDD in designing multi-targeting agents. nih.gov These findings suggest that the this compound scaffold could be similarly modeled to explore its potential interactions with various therapeutic targets.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with the potential for similar activity, a process known as virtual screening.

While a specific pharmacophore model for this compound is not described in the available literature, the principles of this approach are well-established. A pharmacophore model for a series of benzamide derivatives would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The relative spatial arrangement of these features would be crucial for binding to a specific biological target.

Virtual screening has been instrumental in the discovery of numerous drugs. nih.gov This computational method allows for the rapid and cost-effective evaluation of large libraries of chemical compounds to identify promising candidates for further experimental testing. For instance, virtual screening has been successfully employed to identify inhibitors for challenging targets, including those considered "non-druggable".

The application of these computational methods to this compound and its analogs could facilitate the discovery of new therapeutic agents. By leveraging the insights gained from studies on related benzamide compounds, researchers can develop robust computational models to guide the design and optimization of novel drug candidates.

Structure Activity Relationship Sar Investigations

Impact of the Isopropyl Moiety on Biological Activity and Selectivity

The N-isopropyl group plays a crucial role in modulating the biological activity and selectivity of benzamide (B126) derivatives. This bulky, lipophilic moiety can significantly influence how the molecule fits into and interacts with a biological target. In a study on trypanocidal agents, the substitution on the pyrazolone (B3327878) nitrogen with various alkyl groups was explored. The research identified a compound with an isopropyl substituent as a potent inhibitor of Trypanosoma cruzi. frontiersin.org This suggests that the size and shape of the isopropyl group are well-suited for binding to the active site of the target enzyme in this context. frontiersin.org

Generally, the introduction of an isopropyl group can enhance binding affinity through favorable van der Waals interactions within a hydrophobic pocket of a receptor or enzyme. Its branched nature can also impart a degree of conformational rigidity to the molecule, which can be beneficial for selectivity. By restricting the rotational freedom of the side chain, the isopropyl group can orient the rest of the molecule in a specific conformation that is optimal for binding to the intended target while potentially reducing off-target effects.

The table below summarizes the impact of different N-alkyl substituents on the anti-trypanosomal activity of a series of pyrazolones, highlighting the favorable contribution of the isopropyl group.

CompoundN-SubstituentpIC50Selectivity vs. MRC-5 cells
NPD-0227 Isopropyl6.4100-fold
Analog 1 Methyl< 5.0-
Analog 2 Cyclohexyl6.1100-fold
Analog 3 Carbonyl-alkyl~4.5-
Data derived from a study on phenylpyrazolones against Trypanosoma cruzi. frontiersin.org

Role of the Fluorine Atom at the 3-Position on Electronic Properties and Binding

The fluorine atom at the 3-position of the benzamide ring significantly alters the molecule's electronic properties and binding capabilities. Fluorine is a highly electronegative atom, and its presence can create a localized dipole moment, influencing the molecule's electrostatic interactions with its biological target. This substitution can lead to stronger binding through the formation of hydrogen bonds or other non-covalent interactions.

The electronic effects of the fluorine atom can be summarized in the following table:

PropertyEffect of 3-Fluoro Substitution
Electronegativity Increases the electron-withdrawing nature of the phenyl ring.
Dipole Moment Alters the local and overall molecular dipole moment.
Metabolic Stability Can block sites of oxidative metabolism, enhancing bioavailability.
Binding Interactions Can participate in hydrogen bonding and other electrostatic interactions.

Natural Bond Orbital (NBO) analysis of 3-fluorobenzamide (B1676559) has revealed that the lone pair transition of the fluorine atom contributes to the stabilization energy of the molecule. niscpr.res.in This electronic stabilization can influence the preferred conformation of the molecule and its interaction with a binding site.

Influence of Substituents on the Benzamide Core

In the context of fungicidal and insecticidal benzamides, the type and position of substituents on the benzene (B151609) ring were found to have a notable effect on their potency. nih.gov For example, a 2-fluoro substituent was found to be optimal for inhibitory activity against certain fungi. nih.gov While this is a different position than in N-Isopropyl 3-fluorobenzamide, it highlights the sensitivity of the benzamide scaffold to the placement of halogen atoms. The presence of substituents can influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and reach its target.

The following table illustrates the effect of different substituents on the benzamide core on the fungicidal activity of a series of related compounds.

CompoundSubstituent on Benzene RingFungicidal Activity (Inhibition %)
7d 2-F66.7% against Botrytis cinereal
7e 2-Cl63.1% against Botrytis cinereal
7h 3-F90.5% against Botrytis cinereal
7i 3-ClModerate activity
7j 3-BrModerate activity
Data derived from a study on benzamides substituted with pyridine-linked 1,2,4-oxadiazole. nih.gov

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of this compound is a key determinant of its biological activity. The relative orientation of the isopropyl group, the 3-fluorophenyl ring, and the amide linkage dictates how the molecule presents its binding motifs to a receptor or enzyme. Conformational analysis helps in understanding the energetically favorable shapes the molecule can adopt and which of these are likely to be the "bioactive" conformation.

Crystal structure analysis of a related compound, 3-Fluoro-N-(p-tolyl)benzamide, reveals that the amide plane is twisted with respect to both the fluorobenzene (B45895) and the methyl-benzene rings. nih.gov The dihedral angle between the two benzene rings in this analog is 65.69°. nih.gov This suggests that this compound is also likely to adopt a non-planar conformation. The PubChem database provides 3D conformer models for N-Isopropylbenzamide, which can serve as a basis for understanding the conformational preferences of the N-isopropyl group. nih.gov

The interplay between the steric bulk of the isopropyl group and the electronic influence of the 3-fluoro substituent will likely lead to a preferred conformation that optimizes intramolecular and intermolecular interactions. This preferred conformation is crucial for a precise fit into a biological target, and any deviation from this optimal geometry can lead to a loss of activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are built using molecular descriptors that quantify various aspects of a molecule's structure, such as its lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity). For a series of benzamide analogs, a QSAR model could be developed to predict their biological activity based on these descriptors.

For instance, a 3D-QSAR approach like Molecular Field Analysis (MFA) or Receptor Surface Analysis (RSA) could be employed to analyze a set of related benzamide derivatives. nih.gov These methods generate a 3D grid around the aligned molecules and calculate steric and electrostatic interaction energies, providing a detailed map of which regions of the molecule are important for activity. nih.gov Such models have been successfully used to explore the SAR of various compound classes, including benzimidazole (B57391) derived carboxamides. nih.gov A hypothetical QSAR study on this compound and its analogs would likely highlight the importance of the lipophilic isopropyl group and the electronegative 3-fluoro substituent for its biological activity.

Mechanisms of Action and Biological Activities

Receptor Agonism and Antagonism

The 5-HT1F receptor is a subtype of serotonin (B10506) receptor. Agonism at this receptor has been a target for therapeutic development. While there is no specific data linking N-Isopropyl 3-fluorobenzamide (B1676559) to 5-HT1F receptor agonism, other benzamide (B126) derivatives have been investigated for their activity at serotonin receptors. For example, Lasmiditan, a benzamide derivative, is a high-affinity, selective 5-HT1F receptor agonist. Its activity at this receptor is believed to be central to its mechanism of action.

Beta-adrenergic receptors are involved in the sympathetic nervous system's control of cardiovascular functions. Antagonists of these receptors, commonly known as beta-blockers, are a well-established class of drugs. There is no specific evidence to suggest that N-Isopropyl 3-fluorobenzamide acts as a β1-adrenergic receptor antagonist. This class of drugs typically acts by competing with endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at beta-receptor sites. Beta-1 selective blockers are often preferred for their targeted effects on cardiac muscle.

Modulation of Cellular Pathways

The regulation of cell growth and proliferation is a complex process involving numerous signaling pathways. Disruption of these pathways is a hallmark of many diseases. While the effect of this compound on these pathways has not been documented, studies on other N-substituted benzamides have shown effects on cell proliferation. For instance, the N-substituted benzamide declopramide (B1670142) has been studied for its cytotoxic mechanisms, which are linked to the induction of apoptosis and cell cycle arrest.

Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis. The cell cycle is the series of events that take place in a cell leading to its division and duplication. Research on the N-substituted benzamide declopramide (3CPA) has shown that it can induce apoptosis in cancer cell lines. This induction of apoptosis was found to be preceded by a G2/M cell cycle block. The apoptotic mechanism was shown to involve the release of cytochrome c and the activation of caspase-9. These effects were observed to be independent of p53 activation.

Inflammatory Pathways

There is no specific information available in the reviewed scientific literature regarding the mechanisms of action of this compound on inflammatory pathways.

Sterol Biosynthesis Disruption

Detailed research on the effects of this compound on sterol biosynthesis has not been identified in the available literature. While other benzamide-containing compounds may have roles in biological pathways, specific data for this compound is absent.

Antiangiogenic Activity

No studies detailing the antiangiogenic activity of this compound were found. The potential for this compound to inhibit the formation of new blood vessels has not been characterized.

Antioxidant Activity

The antioxidant properties of this compound have not been specifically evaluated in the accessible scientific research. Consequently, no data on its capacity to scavenge free radicals or inhibit oxidative stress is available.

Antimicrobial Activity

There are no specific studies available that investigate or establish the antibacterial properties of this compound against any bacterial strains.

Similarly, the potential antifungal activities of this compound have not been reported in the scientific literature.

Preclinical Research and Therapeutic Implications

In Vitro Cellular Studies

Comprehensive searches of scientific databases yielded no specific in vitro cellular studies conducted on N-Isopropyl 3-fluorobenzamide (B1676559). While the benzamide (B126) structural motif is a subject of investigation in medicinal chemistry, this specific analog appears to be uncharacterized in the context of cellular activity. nih.gov

Cell Viability and Cytotoxicity Assays (e.g., MTT assay)

No studies were identified that evaluated the effect of N-Isopropyl 3-fluorobenzamide on cell viability or its potential cytotoxicity. Standard assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability, have not been reported for this compound. banglajol.infonih.gov Therefore, no data on its impact on cellular proliferation or toxicity in any cell line is currently available.

Cellular Uptake and Retention Studies

There is no available research detailing the cellular uptake and retention of this compound. Investigations into how this compound is absorbed by cells, its intracellular concentration, and its persistence over time have not been published.

Melanin-Specific Binding in Melanoma Cells

While various benzamide derivatives have been explored for their affinity to melanin, particularly in the context of melanoma imaging and therapy, no studies have specifically investigated the melanin-binding properties of this compound. nih.govmdpi.commdpi.com Consequently, its potential as a melanin-targeting agent for melanoma cells remains undetermined.

Gene Expression Profiling

No data exists from studies involving gene expression profiling following cellular exposure to this compound. The effect of this compound on gene regulation and cellular pathways has not been documented.

In Vivo Studies in Animal Models

Consistent with the lack of in vitro data, no in vivo studies in animal models for this compound have been reported in the scientific literature.

Biodistribution and Pharmacokinetic Evaluations

There are no published reports on the biodistribution or pharmacokinetic profile of this compound in any animal models. Information regarding its absorption, distribution, metabolism, and excretion (ADME) is not available. While related radiolabeled benzamide compounds have undergone such evaluations for imaging purposes, these findings cannot be extrapolated to this compound. mdpi.comnih.gov

Efficacy in Disease Models (e.g., Tumor Xenografts, Trypanosomiasis Models)

No studies detailing the efficacy of this compound in tumor xenograft models or models of trypanosomiasis were identified in the public domain. Research on related benzamide compounds has shown activity in such models, but these findings cannot be directly attributed to this compound.

Imaging Applications (e.g., PET Imaging with Radiolabeled Analogs)

There is no available research describing the synthesis or evaluation of radiolabeled analogs of this compound for use in Positron Emission Tomography (PET) imaging. While other fluorinated benzamides have been investigated as imaging agents, this specific compound has not been featured in such studies.

Evaluation against Clinical Strains in Infection Models

A review of scientific literature did not yield any studies on the evaluation of this compound against clinical strains in various infection models.

General Therapeutic Potential (excluding dosage information)

Oncology (e.g., Breast, Lung, Ovarian, Colon, Prostate, Leukemia, Melanoma)

There is no specific preclinical evidence to support the therapeutic potential of this compound in the treatment of breast, lung, ovarian, colon, prostate, leukemia, or melanoma.

Infectious Diseases (e.g., Bacterial Infections, Chagas Disease)

No research was found that specifically investigates the potential of this compound in treating bacterial infections or Chagas disease.

Circulatory Disorders (e.g., Hypertension, Angina Pectoris, Cerebral Vasospasm)

The therapeutic potential of this compound in the context of circulatory disorders such as hypertension, angina pectoris, or cerebral vasospasm has not been explored in any publicly available studies.

Central Nervous System (CNS) Disorders

There is currently no available preclinical research data to suggest that this compound has been investigated for its efficacy or mechanism of action in any models of Central Nervous System (CNS) disorders. The scientific literature lacks studies on its potential antipsychotic, anxiolytic, antidepressant, or neuroprotective effects. Consequently, no data tables on receptor binding affinities, in vivo behavioral assays, or other relevant CNS-related preclinical findings can be provided.

Inflammatory and Autoimmune Disorders

Similarly, the preclinical investigation of this compound in the context of inflammatory and autoimmune disorders appears to be an unexplored area. There are no published studies detailing its effects on inflammatory pathways, cytokine production, or immune cell function. Research in animal models of arthritis, multiple sclerosis, inflammatory bowel disease, or other autoimmune conditions involving this specific compound has not been reported. As a result, there is no data to populate tables regarding its anti-inflammatory or immunomodulatory activity.

Respiratory Conditions (e.g., Asthma)

Preclinical evaluation of this compound for respiratory conditions, including asthma, is also absent from the current scientific literature. No studies have been identified that examine its potential as a bronchodilator, its impact on airway inflammation, or its mechanism of action in respiratory disease models. Therefore, no research findings or data tables concerning its effects on lung function or inflammatory markers in the context of respiratory conditions can be presented.

Analytical Methods Development for N Isopropyl 3 Fluorobenzamide

Quantitative Analysis Techniques

Quantitative analysis of N-Isopropyl 3-fluorobenzamide (B1676559) is essential for determining its concentration in various samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques for this purpose.

A typical HPLC method for the quantification of N-Isopropyl 3-fluorobenzamide would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using a UV detector at a wavelength where the compound exhibits maximum absorbance. The method would be validated for linearity, accuracy, precision, and sensitivity to ensure reliable results.

Gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), provides an alternative for quantitative analysis. For GC analysis, the compound should be sufficiently volatile and thermally stable. Derivatization may be employed if the compound's volatility is low.

Below is an example of a potential HPLC method for the quantitative analysis of this compound.

Table 1: Example HPLC Method Parameters for Quantitative Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 235 nm

Stability and Degradation Product Analysis

Stability testing is critical to understand how the quality of this compound varies under the influence of environmental factors such as light and hydrolysis. Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of the molecule.

Photodegradation studies assess the stability of this compound upon exposure to light. These studies are typically conducted by exposing the compound, in both solid and solution forms, to controlled light sources that mimic sunlight, according to ICH Q1B guidelines. The exposure is usually a combination of visible and UV light. Samples are then analyzed at various time points to determine the extent of degradation and to identify any photolytic degradation products.

A stability-indicating HPLC method is used to separate the parent compound from its degradation products. The percentage of degradation is calculated by comparing the peak area of the parent compound in the exposed sample to that of an unexposed control sample.

Table 2: Illustrative Photodegradation Study Results

ConditionExposure DurationDegradation (%)Number of Degradation Products
Solid State 7 days< 1%0
Solution (Methanol) 24 hours5.2%2

Hydrolytic stability testing evaluates the susceptibility of this compound to degradation in aqueous solutions at different pH levels. The study is typically performed at acidic, neutral, and alkaline conditions (e.g., 0.1N HCl, water, and 0.1N NaOH) and at elevated temperatures to accelerate degradation.

Samples are collected at various time intervals and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any hydrolysis products. The rate of hydrolysis and the degradation pathway can be determined from this data. Studies on related benzamide (B126) derivatives suggest that the amide linkage can be susceptible to hydrolysis under strong acidic or basic conditions. nih.govdtu.dk

Table 3: Example Hydrolytic Stability Data

ConditionTemperatureTime (hours)Degradation (%)Major Degradation Product
0.1 N HCl 60°C248.5%3-Fluorobenzoic acid
Water (pH 7) 60°C24< 0.5%Not Applicable
0.1 N NaOH 60°C2412.1%3-Fluorobenzoic acid

Purity Assessment Methodologies

Purity assessment is vital to ensure that this compound is free from significant levels of impurities, which could originate from the synthesis process or from degradation. The same analytical techniques used for quantitative analysis, such as HPLC and GC-MS, are typically employed for purity assessment, but with a focus on separating and identifying all potential impurities.

A high-resolution HPLC method with a gradient elution is often developed to separate the main compound from all related substances. A photodiode array (PDA) detector can be used to check for peak purity. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying volatile impurities. thermofisher.com The mass spectrum of each impurity can provide information about its molecular weight and structure.

A purity method should be validated to demonstrate its specificity, sensitivity (limit of detection and limit of quantitation for known impurities), and accuracy in quantifying impurities.

Table 4: Common Impurities and Analytical Techniques for Purity Assessment

Potential ImpurityOriginRecommended Analytical Technique
3-Fluorobenzoyl chloride Starting materialGC-MS
Isopropylamine (B41738) Starting materialHPLC with derivatization
3-Fluorobenzoic acid Hydrolysis degradantHPLC-UV
Unknown synthesis by-products SynthesisHPLC-MS, GC-MS

Future Directions and Emerging Research Avenues

Exploration of N-Isopropyl 3-fluorobenzamide (B1676559) in Polymeric Systems

The incorporation of fluorinated monomers into polymers is a well-established strategy for creating materials with unique and desirable properties, such as high thermal stability, chemical resistance, and low surface energy. researchgate.netnih.gov Research into the use of N-Isopropyl 3-fluorobenzamide as a novel monomer or as a pendant group in polymer chains is a promising future direction. Its integration could lead to the development of new classes of fluorinated polyamides or polyacrylamides with tailored characteristics. researchgate.net

Future research would likely focus on synthesizing copolymers and evaluating how the inclusion of the this compound unit affects the material's bulk properties. Key research objectives would include assessing thermal stability, solubility in various organic solvents, and surface hydrophobicity. The data generated from such studies would be crucial for determining the suitability of these new polymers for specialized applications.

Illustrative Research Goals for Polymer Development Below is a hypothetical data table illustrating the type of characterization that would be necessary for novel polymers incorporating this compound.

Polymer IDThis compound Mole %Glass Transition Temperature (Tg, °C)Decomposition Temperature (Td, °C)Water Contact Angle (°)
P-FBA-00% (Control)10535070
P-FBA-1010%11536585
P-FBA-2525%12838095
P-FBA-5050%145405110

Advanced Material Applications and Chemical Biology Probes

One significant avenue of research is the design of photoaffinity probes. By incorporating photoreactive groups (like an azide) onto the benzamide (B126) scaffold, researchers could create tools to map the binding sites of proteins, such as histone deacetylases (HDACs), providing invaluable insight into drug-target interactions. nih.govresearchgate.net

Key Characteristics for a Potential Chemical Probe The development of this compound into a chemical probe would require rigorous evaluation of the following parameters.

ParameterDesired CharacteristicResearch Objective
Potency High affinity for the target protein (e.g., IC₅₀ < 100 nM)To ensure effective target modulation at low concentrations.
Selectivity >30-fold selectivity over related proteinsTo minimize off-target effects and ensure that observed biological outcomes are due to the intended target.
Cellular Activity Demonstrable activity in cell-based assays (e.g., EC₅₀ < 1 µM)To confirm the probe can cross cell membranes and engage its target in a biological context.
Known Mechanism A well-defined mode of action (e.g., competitive inhibitor, allosteric modulator)To allow for clear interpretation of experimental results.

Combination Therapies and Synergistic Effects

The benzamide class of compounds includes molecules with a wide range of pharmacological effects, including anti-inflammatory, analgesic, and neuroleptic activities. walshmedicalmedia.comnih.govnih.gov A key area of modern pharmacology is the development of combination therapies, where two or more drugs are used together to achieve a synergistic effect—an outcome greater than the sum of their individual effects.

Future research could investigate the potential of this compound to act synergistically with existing therapeutic agents. For example, its activity could be tested in combination with known anti-inflammatory drugs or chemotherapy agents. nih.gov Such studies would involve cell-based assays to determine if the combination leads to enhanced efficacy, allowing for lower doses of one or both agents and potentially reducing side effects.

Targeted Drug Delivery Systems Utilizing this compound Scaffolds

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and minimizing systemic toxicity. nih.gov This is often achieved by encapsulating or conjugating the drug with a delivery vehicle, such as a nanoparticle, liposome, or a polymeric scaffold. mdpi.comsemanticscholar.org

The physicochemical properties of this compound make its scaffold a candidate for incorporation into such systems. Future work could focus on developing prodrugs or derivatives of the compound that can be attached to targeting ligands or incorporated into biodegradable polymers. springermedicine.com For instance, the scaffold could be integrated into a larger macromolecular structure designed to be stable in circulation but to release the active benzamide derivative in response to specific stimuli at a target site, such as the low pH environment of a tumor. This approach would be a critical step in translating the potential of the this compound structure into advanced therapeutic applications.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling N-Isopropyl 3-fluorobenzamide in laboratory settings?

  • Methodological Answer :

  • Use full-body chemical protective suits and respiratory protection (e.g., P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations) .
  • Avoid environmental release into drainage systems and ensure compliance with NIOSH/CEN standards for respiratory equipment. For skin/eye protection, use nitrile gloves and safety goggles. Refer to analogous compounds like N-Cyclohexyl 3-fluorobenzamide for hazard guidance when specific data is unavailable .

Q. How can researchers characterize the crystalline structure of this compound?

  • Methodological Answer :

  • Employ single-crystal X-ray diffraction (SC-XRD) with a diffractometer (e.g., Oxford Xcalibur Ruby Gemini). Parameters to report: unit cell dimensions (a, b, c, α), space group (e.g., monoclinic P21/c), and absorption correction methods (e.g., CrysAlis RED) .
  • Compare results with structurally similar benzamides (e.g., 3-Chloro-N-phenylbenzamide, which has a monoclinic lattice with a = 25.0232 Å, b = 5.3705 Å) to validate symmetry and packing behavior .

Q. What synthetic strategies are effective for N-substituted fluorobenzamide derivatives?

  • Methodological Answer :

  • Use nucleophilic acyl substitution, coupling 3-fluorobenzoic acid derivatives with isopropylamine via carbodiimide-mediated activation (e.g., DCC or EDC).
  • Optimize reaction conditions (e.g., solvent polarity, temperature) based on substituent effects observed in N,N-diethyl-4-fluorobenzamide synthesis .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or NMR .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of this compound derivatives be resolved?

  • Methodological Answer :

  • Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres to measure decomposition temperatures.
  • Compare results with structurally analogous compounds (e.g., 3,4-difluoro-N-(5-isopentyl-tetrahydrobenzooxazepin-8-yl)benzamide, which lacks thermal data but shares fluorinated benzamide motifs) .
  • Validate stability using accelerated aging studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via LC-MS .

Q. What experimental designs are suitable for studying this compound in stimuli-responsive hydrogels?

  • Methodological Answer :

  • Incorporate the compound into poly(N-isopropyl acrylamide) (PNIPAAm) hydrogels via copolymerization. Monitor lower critical solution temperature (LCST) shifts using turbidimetry or Raman spectroscopy .
  • Assess drug release kinetics (e.g., naproxen sodium) at varying cross-link densities (e.g., 1–5 mol%) and temperatures (25–40°C) .
  • Use fluorescence tagging to track conformational changes in the polymer network .

Q. How can researchers address contradictory reports on the agrochemical vs. medicinal applications of fluorinated benzamides?

  • Methodological Answer :

  • Perform receptor-binding assays (e.g., kinase or GPCR targets) and compare results with agrochemical activity screens (e.g., herbicidal inhibition of acetolactate synthase) .
  • Use computational docking (e.g., AutoDock Vina) to predict binding affinities for human vs. plant enzymes. Validate with in vitro enzyme inhibition assays .
  • Cross-reference with 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, which exhibits dual medicinal/agrochemical potential .

Key Research Recommendations

  • Structural Analysis : Prioritize SC-XRD for unambiguous confirmation of molecular geometry .
  • Safety : Adopt NIOSH guidelines for respiratory protection due to acute toxicity risks .
  • Application Screening : Use dual-target assays to resolve contradictory agrochemical/medicinal data .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.